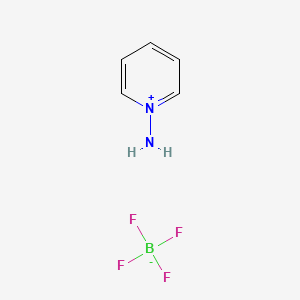

1-Aminopyridin-1-ium tetrafluoroboranuide

描述

Overview of N-Aminopyridinium Systems in Organic and Inorganic Chemistry

N-Aminopyridinium systems are characterized by a quaternized pyridine (B92270) nitrogen atom bonded to an amino group. This arrangement confers upon them a unique electronic nature, rendering them useful in a multitude of chemical reactions. In organic synthesis, they are widely recognized as precursors to N-centered radicals and ylides, which can participate in various carbon-nitrogen bond-forming reactions. nih.gov These systems have been instrumental in the development of novel methods for the synthesis of complex nitrogen-containing molecules.

The synthesis of N-aminopyridinium salts can be achieved through several routes, with a common method involving the N-amination of pyridine or its derivatives with an aminating agent such as hydroxylamine-O-sulfonic acid, followed by an anion exchange. researchgate.net

Significance of Tetrafluoroboranuide Anions in Chemical Systems

The tetrafluoroborate (B81430) anion (BF₄⁻) is a well-established non-coordinating or weakly coordinating anion. Its large size and the delocalization of its negative charge over four fluorine atoms result in a low propensity to interact with cationic centers. This "innocent" nature is highly desirable in many chemical reactions, as it allows the cation to express its intrinsic reactivity without significant interference from the counterion. The use of tetrafluoroborate as a counterion often enhances the solubility of the salt in organic solvents and can influence the outcome of chemical reactions by minimizing ion-pairing effects.

Research Landscape and Current Challenges for 1-Aminopyridin-1-ium Tetrafluoroboranuide

The research landscape for this compound is dynamic, with a primary focus on its application in synthetic organic chemistry. A significant area of investigation involves its use as a precursor for the in-situ generation of pyridinium-N-imine, a 1,3-dipole, which readily participates in [3+2] cycloaddition reactions with various alkynes to afford fused heterocyclic systems like pyrazolo[1,5-a]pyridines. nih.govresearchgate.netmdpi.com These scaffolds are of considerable interest due to their presence in many biologically active molecules.

Recent studies have also explored the utility of N-aminopyridinium salts in photocatalysis. For instance, N-tosyl 1-aminopyridinium tetrafluoroborate has been employed in photoinduced copper-catalyzed three-component 1,2-amino oxygenation of 1,3-dienes. rsc.org This highlights the potential of these compounds in developing novel, light-mediated synthetic methodologies.

Despite the progress, challenges remain in the broader application of this compound. One of the key challenges is the limited commercial availability of a wide range of substituted N-aminopyridinium tetrafluoroborates, which can hinder the exploration of their full synthetic potential. Furthermore, while their reactivity in cycloaddition reactions is well-documented, the exploration of their utility in other areas of synthetic chemistry, such as C-H amination and cross-coupling reactions, is still an active area of research. The development of more efficient and scalable synthetic routes to these reagents is also a continuing endeavor for synthetic chemists.

Detailed Research Findings

Synthesis and Spectroscopic Data

A reliable method for the preparation of this compound has been reported. The synthesis involves the reaction of hydroxylamine-O-sulfonic acid with pyridine, followed by treatment with potassium carbonate and subsequent addition of 40% aqueous tetrafluoroboric acid (HBF₄). The product is obtained as pale yellow crystals. researchgate.net

Table 1: Synthesis and Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Appearance | Pale yellow crystals | researchgate.net |

| Melting Point | 142-143 °C | researchgate.net |

| ¹H-NMR (DMSO-d₆) | δ 8.00 (t, 2H, J = 7.8 Hz), 8.26 (t, 1H, J = 7.8 Hz), 8.45 (br. s, 2H), 8.75 (d, 2H, J = 7.8 Hz) | researchgate.net |

This interactive table summarizes key physical and spectroscopic data for this compound.

Applications in [3+2] Cycloaddition Reactions

A significant application of this compound is in the synthesis of pyrazolo[1,5-a]pyridine (B1195680) derivatives. In the presence of a base such as potassium carbonate, it generates pyridinium-N-imine in situ. This reactive intermediate undergoes a [3+2] cycloaddition reaction with alkynylphosphonates to yield various pyrazolo[1,5-a]pyridine-3-ylphosphonates. nih.govresearchgate.netmdpi.com

Table 2: Representative Examples of Pyrazolo[1,5-a]pyridine Synthesis

| N-Aminopyridinium Salt | Alkyne | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | Diethyl phenylethynylphosphonate | Diethyl 2-phenylpyrazolo[1,5-a]pyridine-3-phosphonate | Moderate to Good | nih.govresearchgate.netmdpi.com |

| 4-Methyl-1-aminopyridin-1-ium tetrafluoroboranuide | Diethyl phenylethynylphosphonate | Diethyl 2-phenyl-6-methylpyrazolo[1,5-a]pyridine-3-phosphonate | Moderate to Good | mdpi.com |

This interactive table showcases the versatility of N-aminopyridinium tetrafluoroborates in the synthesis of substituted pyrazolo[1,5-a]pyridines.

属性

IUPAC Name |

pyridin-1-ium-1-amine;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N2.BF4/c6-7-4-2-1-3-5-7;2-1(3,4)5/h1-5H,6H2;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVVGQNWSWANUBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=[N+](C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BF4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Aminopyridin 1 Ium Tetrafluoroboranuide and Its Derivatives

Direct Synthesis Pathways of 1-Aminopyridin-1-ium Tetrafluoroboranuide

The direct synthesis of this compound typically proceeds through a two-step sequence involving the formation of a 1-aminopyridin-1-ium salt with a readily accessible counter-anion, followed by an anion exchange to introduce the tetrafluoroborate (B81430).

Precursor Selection and Optimized Reaction Conditions

The most established and direct route to the 1-aminopyridin-1-ium cation involves the electrophilic amination of pyridine (B92270). nih.gov The selection of precursors is crucial for achieving high yields and purity.

Pyridine: Standard, distilled pyridine is the primary precursor for the unsubstituted cation.

Aminating Agents: Several electrophilic aminating agents can be employed, with hydroxylamine-O-sulfonic acid (HOSA) being a common and effective choice. orgsyn.org The reaction involves the nucleophilic attack of the pyridine nitrogen on the electron-deficient nitrogen of HOSA. ntu.ac.uk

A well-established procedure for a related salt, 1-aminopyridinium iodide, provides insight into the optimized reaction conditions that can be adapted for the synthesis of the tetrafluoroboranuide precursor. orgsyn.org The initial reaction involves heating pyridine with a freshly prepared aqueous solution of hydroxylamine-O-sulfonic acid. An excess of pyridine is often used to drive the reaction to completion. orgsyn.org Following the amination, the intermediate salt is typically isolated before proceeding to the anion exchange.

A common precursor for the tetrafluoroborate salt is 1-aminopyridinium iodide, which can be synthesized by treating the reaction mixture from the amination of pyridine with HOSA with hydriodic acid. orgsyn.org Alternatively, the counter-anion of 1-aminopyridinium salts can be exchanged by a process of deprotonation with a base like potassium carbonate to form the pyridinium (B92312) ylide, which is then protonated with the desired acid, in this case, tetrafluoroboric acid (HBF₄). nih.gov

| Precursor | Reagent | Key Reaction Conditions | Product (Precursor to Tetrafluoroboranuide) |

| Pyridine | Hydroxylamine-O-sulfonic acid (HOSA) | Aqueous solution, heated at ~90°C | 1-Aminopyridin-1-ium hydrogensulfate |

| 1-Aminopyridin-1-ium hydrogensulfate | Hydriodic acid | - | 1-Aminopyridin-1-ium iodide |

| 1-Aminopyridin-1-ium salt (e.g., iodide) | Anion exchange resin (BF₄⁻ form) or HBF₄ after basification | Varies depending on method | This compound |

Impact of Solvent and Temperature on Reaction Efficiency

Solvent and temperature are critical parameters that significantly influence the efficiency of the synthesis of the 1-aminopyridin-1-ium cation.

In the initial amination step using HOSA, the reaction is typically carried out in water. orgsyn.org The temperature is maintained at around 90°C on a steam bath for a short duration, approximately 20 minutes, to ensure the reaction proceeds at a reasonable rate without significant decomposition of the product. orgsyn.org

For the subsequent isolation and purification of the precursor salt, such as the iodide, the choice of solvent and temperature is crucial for maximizing yield. For instance, after the initial reaction, water and excess pyridine are removed under reduced pressure at a relatively low temperature (30-40°C) to prevent degradation. orgsyn.org The precipitation of the iodide salt is then carried out at a low temperature (-20°C or lower) to minimize its solubility in the solvent and thereby increase the isolated yield. orgsyn.org Ethanol is often used as a solvent for recrystallization to obtain a pure product. orgsyn.org

Synthetic Strategies for Substituted this compound Systems

The synthesis of substituted this compound systems can be achieved through two primary strategies: the amination of a pre-substituted pyridine or the derivatization of the 1-amino group of the parent compound.

Amination of Substituted Pyridines: This approach involves reacting a substituted pyridine with an electrophilic aminating agent. While HOSA can be used, its effectiveness can be limited with less reactive (electron-deficient) pyridines. nih.gov For such substrates, more potent aminating reagents have been developed. Mesitylsulfonyl hydroxylamine (B1172632) (MSH) has been shown to be effective for the N-amination of a broader range of pyridine derivatives, including those that are less reactive. nih.gov Another efficient reagent is O-(2,4-dinitrophenyl)hydroxylamine (DPH), which has been successfully used to synthesize a variety of N-aminopyridinium salts with different substitution patterns on the pyridine ring. nih.gov

Derivatization of the 1-Amino Group: An alternative strategy involves the modification of the 1-amino group of the pre-synthesized 1-aminopyridin-1-ium salt. This approach has been particularly useful for the synthesis of N-aryl substituted derivatives. A notable example is the Chan-Lam coupling of aryl boronic acids with N-aminopyridinium triflate, which provides access to a diverse range of N-aryl-N-pyridinium amines. chemrxiv.org This method allows for the introduction of various aryl groups, including those derived from complex molecules. chemrxiv.org

| Strategy | Substrate | Reagent(s) | Product Type |

| Amination of Substituted Pyridine | Substituted Pyridine | Mesitylsulfonyl hydroxylamine (MSH) | Substituted 1-Aminopyridin-1-ium Salt |

| Amination of Substituted Pyridine | Substituted Pyridine | O-(2,4-dinitrophenyl)hydroxylamine (DPH) | Substituted 1-Aminopyridin-1-ium Salt |

| Derivatization of 1-Amino Group | N-Aminopyridinium triflate | Aryl boronic acid, CuF₂ | N-Aryl-N-pyridinium amine |

Comparative Analysis of Established and Emerging Synthetic Routes

The synthesis of 1-aminopyridin-1-ium salts has evolved from established methods to more versatile and efficient emerging routes.

Established Routes: The classical and most established method for the synthesis of the parent 1-aminopyridin-1-ium cation is the reaction of pyridine with hydroxylamine-O-sulfonic acid (HOSA). orgsyn.org This method is advantageous due to the ready availability and low cost of the starting materials. However, its scope can be limited when applied to substituted pyridines, particularly those that are electron-deficient, often resulting in lower yields. nih.gov

Emerging Routes: To address the limitations of the established methods, several emerging synthetic routes have been developed.

Use of More Potent Aminating Reagents: The introduction of reagents like mesitylsulfonyl hydroxylamine (MSH) and O-(2,4-dinitrophenyl)hydroxylamine (DPH) has significantly expanded the scope of the N-amination reaction to include less reactive pyridine derivatives. nih.gov These reagents offer a more reliable and higher-yielding pathway to a wider variety of substituted 1-aminopyridin-1-ium salts.

Post-Amination Derivatization: The development of methods for the derivatization of the 1-amino group represents a significant advancement. The Chan-Lam coupling for N-arylation is a prime example of an emerging strategy that allows for the synthesis of complex derivatives that would be difficult to access through the direct amination of a pre-functionalized pyridine. chemrxiv.org This approach offers greater flexibility and modularity in the synthesis of substituted 1-aminopyridin-1-ium systems.

Condensation with Pyrylium (B1242799) Salts: Another synthetic pathway involves the condensation of pyrylium salts with hydrazines. nih.gov This method provides an alternative disconnection for the synthesis of N-aminopyridinium salts and can be particularly useful for accessing specific substitution patterns.

| Route | Description | Advantages | Disadvantages |

| Established | |||

| HOSA Amination | Reaction of pyridine with hydroxylamine-O-sulfonic acid. orgsyn.org | Readily available, inexpensive starting materials. | Limited scope for substituted pyridines, especially electron-deficient ones. nih.gov |

| Emerging | |||

| MSH/DPH Amination | Use of more potent aminating agents like mesitylsulfonyl hydroxylamine or O-(2,4-dinitrophenyl)hydroxylamine. nih.gov | Broader substrate scope, including less reactive pyridines; often higher yields. | Reagents may be more expensive or require additional synthetic steps. |

| Post-Amination Derivatization (e.g., Chan-Lam Coupling) | Modification of the 1-amino group after the formation of the pyridinium ring. chemrxiv.org | High degree of modularity and flexibility for introducing complex substituents. | Requires a pre-formed 1-aminopyridinium salt; may involve transition metal catalysts. |

| Condensation with Pyrylium Salts | Reaction of pyrylium salts with hydrazines. nih.gov | Alternative synthetic approach for specific substitution patterns. | Availability of substituted pyrylium salts can be a limitation. |

Structural Elucidation and Advanced Spectroscopic Characterization of 1 Aminopyridin 1 Ium Tetrafluoroboranuide

Solid-State Structural Analysis via X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For 1-Aminopyridin-1-ium tetrafluoroboranuide, while a specific crystal structure has not been reported, analysis of related N-aminopyridinium salts and compounds containing the tetrafluoroborate (B81430) anion allows for a detailed prediction of its solid-state architecture.

The 1-aminopyridinium cation is expected to retain the planarity of the pyridine (B92270) ring. The exocyclic N-N bond would position the amino group relative to the ring. In the crystal structure of a related derivative, an N-(acylamino)pyridinium salt, the pyridinium (B92312) and amide planes were found to be perpendicular to each other, which minimizes steric hindrance. acs.org A similar perpendicular or near-perpendicular arrangement of the NH₂ group relative to the pyridinium ring might be expected in this compound.

The crystal packing would be dictated by electrostatic interactions between the 1-aminopyridinium cations and the tetrafluoroborate anions. Furthermore, hydrogen bonding is anticipated to play a crucial role in the supramolecular assembly. The hydrogen atoms of the amino group (N-H) and the pyridinium ring (C-H) are potential hydrogen bond donors, while the fluorine atoms of the tetrafluoroborate anion are effective hydrogen bond acceptors. These interactions would link the ions into a three-dimensional network. nih.gov

Based on analogous pyridinium salts, a monoclinic crystal system, such as P2₁/c, is a common space group. sigmaaldrich.com The bond lengths and angles within the pyridinium ring are expected to be consistent with its aromatic character, showing slight distortions due to the N-amination. nih.gov The tetrafluoroborate anion will exhibit a tetrahedral geometry. wikipedia.org

Table 1: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8-10 |

| b (Å) | ~10-12 |

| c (Å) | ~12-15 |

| α (°) | 90 |

| β (°) | ~95-105 |

| γ (°) | 90 |

| Volume (ų) | ~1200-1500 |

Note: The data in this table are hypothetical and extrapolated from known structures of similar pyridinium salts for illustrative purposes.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Bonding Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a compound. The spectra of this compound would be a superposition of the vibrational modes of the 1-aminopyridinium cation and the tetrafluoroborate anion.

1-Aminopyridinium Cation: The vibrational spectrum of the cation would be dominated by the modes of the pyridinium ring and the amino group.

N-H Vibrations: The N-H stretching vibrations of the primary amino group are expected to appear in the region of 3200-3400 cm⁻¹. The presence of hydrogen bonding with the tetrafluoroborate anion would likely lead to a broadening and shifting of these bands to lower wavenumbers. cdnsciencepub.com N-H bending (scissoring) vibrations are anticipated around 1600-1650 cm⁻¹.

Pyridinium Ring Vibrations: The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. pw.edu.pl The C=C and C=N stretching vibrations of the ring are expected in the 1400-1650 cm⁻¹ region. Quaternization of the pyridine nitrogen generally causes shifts in these ring vibrations compared to neutral pyridine. pw.edu.pl Ring breathing modes can be expected in the fingerprint region, around 1000-1200 cm⁻¹.

Tetrafluoroborate Anion: The [BF₄]⁻ anion has a tetrahedral (Td) symmetry and its characteristic vibrational modes are well-established. psu.edu

The most intense vibrational mode for [BF₄]⁻ is the asymmetric stretching vibration (ν₃), which is both IR and Raman active, appearing as a strong, broad band around 1000-1100 cm⁻¹. acs.orgnih.gov In the solid state, interactions with the cation can lead to a splitting of this degenerate mode. acs.org

The symmetric stretching vibration (ν₁) is only Raman active and appears as a sharp, intense peak around 770 cm⁻¹.

The bending vibrations (ν₂ and ν₄) occur at lower frequencies, typically below 600 cm⁻¹.

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Assignment | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3200-3400 (broad) | 3200-3400 (weak) |

| C-H Stretch (aromatic) | 3000-3100 | 3000-3100 |

| N-H Bend | ~1630 | ~1630 |

| C=C, C=N Ring Stretch | ~1600, ~1520, ~1470 | ~1600, ~1520, ~1470 |

| B-F Asymmetric Stretch (ν₃) | ~1050 (very strong, broad) | ~1050 (weak) |

| Ring Breathing | ~1010 | ~1010 |

Note: These are representative values based on published data for pyridinium salts and tetrafluoroborates. cdnsciencepub.compw.edu.plpsu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Cation and Anion Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR would provide detailed structural information.

¹H NMR: The proton NMR spectrum would show signals corresponding to the protons on the pyridinium ring and the amino group. The protons on the pyridinium ring are expected to be deshielded due to the positive charge on the nitrogen atom, appearing at higher chemical shifts (typically in the δ 8.0-9.0 ppm range). The ortho-protons (adjacent to the ring nitrogen) would be the most deshielded. The protons of the amino group would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbon atoms of the pyridinium ring. Similar to the protons, these carbons would be deshielded, with the carbons adjacent to the ring nitrogen appearing at the lowest field.

¹⁹F NMR: The fluorine NMR spectrum is characteristic for the tetrafluoroborate anion. It typically shows a sharp singlet. Due to the natural abundance of boron isotopes (¹¹B, 80%; ¹⁰B, 20%), satellite peaks or a complex multiplet structure arising from ¹⁹F-¹¹B and ¹⁹F-¹⁰B coupling may be observed, especially at high resolution. blogspot.com The chemical shift is generally around -150 ppm relative to CFCl₃. semanticscholar.org

¹¹B NMR: The boron-11 (B1246496) NMR spectrum would show a characteristic quintet (due to coupling with four equivalent fluorine atoms) for the [BF₄]⁻ anion, confirming its tetrahedral symmetry in solution.

Table 3: Predicted NMR Data for this compound (in DMSO-d₆)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~8.8 | Doublet | ~6 | H-2, H-6 (ortho) |

| ¹H | ~8.5 | Triplet | ~8 | H-4 (para) |

| ¹H | ~8.1 | Triplet | ~7 | H-3, H-5 (meta) |

| ¹H | ~7.5 | Broad Singlet | - | -NH₂ |

| ¹³C | ~145 | - | - | C-2, C-6 |

| ¹³C | ~148 | - | - | C-4 |

| ¹³C | ~128 | - | - | C-3, C-5 |

| ¹⁹F | ~ -150 | Singlet | - | [BF₄]⁻ |

Note: The chemical shifts are estimates based on data for related pyridinium salts and the tetrafluoroborate anion. blogspot.comsemanticscholar.org

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of a molecule, which in turn allows for the confirmation of its elemental composition. For an ionic compound like this compound, the analysis would be performed on the cation.

Using a soft ionization technique such as electrospray ionization (ESI), the 1-aminopyridinium cation ([C₅H₇N₂]⁺) would be detected in the positive ion mode. The tetrafluoroborate anion would not be observed in this mode. The exact mass of the cation can be calculated from the sum of the exact masses of its constituent atoms.

Calculated exact mass for [C₅H₇N₂]⁺:

5 x C = 5 x 12.000000 = 60.000000

7 x H = 7 x 1.007825 = 7.054775

2 x N = 2 x 14.003074 = 28.006148

Total = 95.060923 Da

An HRMS measurement providing a mass-to-charge ratio (m/z) very close to this calculated value (typically within 5 ppm) would unequivocally confirm the elemental formula of the cation as C₅H₇N₂. mdpi.com

Table 4: High-Resolution Mass Spectrometry Data for the 1-Aminopyridin-1-ium Cation

| Ion Formula | Calculated m/z | Observed m/z | Mass Error (ppm) |

|---|

Note: The observed m/z would be determined experimentally.

Computational and Theoretical Investigations of 1 Aminopyridin 1 Ium Tetrafluoroboranuide

Quantum Chemical Studies of Electronic Structure and Bonding Characteristics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and bonding of the 1-aminopyridin-1-ium cation and its interaction with the tetrafluoroborate (B81430) anion. researchgate.net

The 1-aminopyridin-1-ium cation is an aromatic system, isoelectronic with benzene, as dictated by Hückel's rule. wikipedia.org Theoretical studies on related substituted pyridinium (B92312) ions have shown that the introduction of an amino group directly to the nitrogen atom significantly influences the electronic properties of the pyridinium ring. nih.gov DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed picture of the electron density distribution. researchgate.net

Natural Bond Orbital (NBO) analysis is a common technique used to investigate charge distribution and bonding interactions. For the 1-aminopyridin-1-ium cation, NBO analysis would likely reveal a significant positive charge delocalized across the pyridinium ring, with the highest charge density concentrated on the nitrogen atoms. The N-N bond is a key feature, and its nature can be described in terms of hybridization and orbital interactions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding the reactivity of the ion. In the 1-aminopyridin-1-ium cation, the HOMO is expected to be a π-orbital distributed over the pyridinium ring and the exocyclic amino group, while the LUMO would likely be a π*-orbital of the ring. The energy gap between the HOMO and LUMO provides an indication of the chemical reactivity and the electronic transition energies. researchgate.net

The interaction between the 1-aminopyridin-1-ium cation and the tetrafluoroborate anion is primarily electrostatic. However, quantum chemical calculations can also reveal the presence of weak hydrogen bonds between the hydrogen atoms of the amino group and the fluorine atoms of the anion. The strength and geometry of these interactions can be quantified through techniques like the Quantum Theory of Atoms in Molecules (QTAIM).

Table 1: Calculated Electronic Properties of 1-Aminopyridin-1-ium Cation Note: The following data is illustrative and based on typical values for similar pyridinium systems calculated at the B3LYP/6-311+G(d,p) level of theory.

| Property | Calculated Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 5.4 eV |

| Dipole Moment | 2.5 D |

| NBO Charge on Pyridinium N | +0.45 e |

| NBO Charge on Amino N | -0.60 e |

Conformational Analysis and Intramolecular Interactions in the Isolated Ion Pair

The conformational flexibility of 1-Aminopyridin-1-ium tetrafluoroboranuide primarily revolves around the rotation of the amino group relative to the pyridinium ring and the relative orientation of the tetrafluoroborate anion.

Potential energy surface (PES) scans can be performed by systematically rotating the dihedral angle defined by a C-N-N-H plane to identify stable conformers and the energy barriers between them. For the isolated 1-aminopyridin-1-ium cation, it is expected that the most stable conformation will involve a non-planar arrangement of the amino group with respect to the pyridinium ring to minimize steric hindrance and optimize electronic interactions. acs.org

In the context of the ion pair, the position of the tetrafluoroborate anion is crucial. Computational studies on similar ionic pairs have shown that the anion tends to position itself to maximize electrostatic interactions, often sitting above the plane of the aromatic ring or interacting with positively charged regions, such as the N-amino group. nih.gov The presence of the anion can influence the conformational preference of the cation.

Table 2: Illustrative Conformational Energy Profile of the N-N Bond Rotation in 1-Aminopyridin-1-ium Cation Note: This data is hypothetical and represents a typical energy profile for such a rotation.

| Dihedral Angle (H-N-N-C) | Relative Energy (kcal/mol) |

| 0° | 3.5 |

| 30° | 2.0 |

| 60° | 0.5 |

| 90° | 0.0 |

| 120° | 0.8 |

| 150° | 2.5 |

| 180° | 4.0 |

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Interionic Interactions

While quantum chemical calculations are excellent for studying isolated molecules or small clusters, Molecular Dynamics (MD) simulations are necessary to understand the behavior of this compound in the condensed phase, such as in a solvent. acs.org

MD simulations model the movement of atoms and molecules over time based on a force field, which is a set of parameters that describe the potential energy of the system. For ionic liquids and salts, specialized force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or AMBER are often employed, sometimes with refined parameters for the specific ions. researchgate.netkarazin.ua

Simulations of this compound in a solvent, for instance acetonitrile (B52724) or water, can provide insights into several key aspects:

Solvation Structure: Radial distribution functions (RDFs) can be calculated to understand how solvent molecules arrange themselves around the cation and the anion. acs.org This reveals the solvation shells and the nature of solute-solvent interactions.

Ion Pairing: In solution, the cation and anion can exist as solvent-separated ion pairs, contact ion pairs, or free ions. MD simulations can quantify the equilibrium between these states and the lifetime of ion pairs. osti.gov

Transport Properties: Properties such as diffusion coefficients and ionic conductivity can be calculated from the simulation trajectories, which are important for applications in materials science, for example, as electrolytes. rsc.org

The interaction of the tetrafluoroborate anion with the 1-aminopyridin-1-ium cation in solution will be mediated by the solvent molecules. In polar solvents, the strong electrostatic attraction between the ions might be screened, leading to a higher degree of ion dissociation.

Prediction of Spectroscopic Signatures and Validation against Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical models and for the interpretation of experimental spectra.

NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, ¹⁵N, ¹⁹F, and ¹¹B can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). ipb.ptacs.orghuji.ac.il The calculated chemical shifts, when properly referenced, can aid in the assignment of experimental NMR spectra. For instance, the ¹⁵N NMR chemical shift is particularly sensitive to the electronic environment of the nitrogen atoms and can provide valuable information about the N-N bond and the pyridinium ring. youtube.com

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a theoretical IR spectrum that can be compared with experimental data. pressbooks.pub Key vibrational modes would include the N-H stretches of the amino group, the ring vibrations of the pyridinium cation, and the characteristic strong absorptions of the tetrafluoroborate anion. researchgate.net

UV-Vis Spectroscopy: Electronic excitation energies and oscillator strengths can be calculated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net For the 1-aminopyridin-1-ium cation, π → π* transitions are expected to dominate the UV-Vis spectrum, and the calculated absorption maxima (λ_max) can be compared to experimental measurements to understand the electronic transitions. pressbooks.pubresearchgate.netfiveable.me

The agreement between the predicted and experimental spectra serves as a validation of the computational methodology and the structural models used. Discrepancies can point to the need for more sophisticated theoretical models or can reveal interesting physical phenomena not initially considered.

Table 3: Predicted Spectroscopic Data for this compound Note: These are hypothetical values based on calculations for analogous structures and serve for illustrative purposes.

| Spectroscopy | Feature | Predicted Value |

| ¹H NMR | Aromatic Protons | 7.5 - 8.5 ppm |

| NH₂ Protons | 6.0 - 7.0 ppm | |

| ¹³C NMR | Aromatic Carbons | 120 - 150 ppm |

| ¹⁵N NMR | Pyridinium Nitrogen | -150 to -200 ppm |

| Amino Nitrogen | -280 to -320 ppm | |

| IR | N-H Stretch | 3200 - 3400 cm⁻¹ |

| Aromatic C=C Stretch | 1500 - 1600 cm⁻¹ | |

| B-F Stretch (BF₄⁻) | ~1050 cm⁻¹ | |

| UV-Vis | λ_max (π → π*) | 260 - 280 nm |

Reactivity and Mechanistic Studies of 1 Aminopyridin 1 Ium Tetrafluoroboranuide

Role as a Synthetic Building Block in Fused Heterocycle Construction

1-Aminopyridin-1-ium salts, including the tetrafluoroborate (B81430), are valuable building blocks for the synthesis of fused nitrogen-containing heterocycles. A primary application lies in the construction of the pyrazolo[1,5-a]pyridine (B1195680) core, a scaffold of interest in medicinal chemistry. The general strategy involves the deprotonation of the 1-aminopyridin-1-ium cation to form the pyridin-1-ium-1-ylamide ylide, which then undergoes a [3+2] cycloaddition reaction with a suitable dipolarophile.

One of the most straightforward methods for assembling both indolizine (B1195054) and pyrazolo[1,5-a]pyridine bicyclic systems involves the [3+2]-cycloaddition of pyridinium (B92312) ylides to alkynes or alkenes. nih.gov The zwitterionic pyridin-1-ium-1-ylamide can be generated through the deprotonation of a 1-aminopyridin-1-ium salt. nih.gov A subsequent dipolar cycloaddition with an alkene leads to an intermediate which can then aromatize to the final product. nih.gov

The reaction of 1-aminopyridinium salts with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins in the presence of an oxidizing agent provides a pathway to functionalized pyrazolo[1,5-a]pyridines under metal-free conditions. This oxidative [3+2] cycloaddition proceeds efficiently at room temperature.

Furthermore, 1-aminopyridinium ylides have been employed in reactions with ynals to construct the pyrazolo[1,5-a]pyridine core while concurrently introducing a cyano group. In this transformation, the ylide serves as both a 1,3-dipole and a nitrogen source.

Below is a table summarizing the synthesis of various pyrazolo[1,5-a]pyridine derivatives using 1-aminopyridinium salts.

| Dipolarophile | Reaction Conditions | Fused Heterocycle Product | Reference |

| Electron-deficient alkenes | PIDA, facile conditions | Multifunctionalized pyrazolo[1,5-a]pyridines | |

| α,β-Unsaturated carbonyls | N-methylpyrrolidone, room temp. | Functionalized pyrazolo[1,5-a]pyridines | |

| Ynals | Direct [3+2] cycloaddition | Cyanated pyrazolo[1,5-a]pyridines |

Participation in Dipolar Cycloaddition Reactions

The core reactivity of the ylide derived from 1-Aminopyridin-1-ium tetrafluoroboranuide is its participation in 1,3-dipolar cycloaddition reactions. This type of reaction is a powerful tool for the construction of five-membered rings. The pyridin-1-ium-1-ylamide acts as a 4π electron component that reacts with a 2π electron component (the dipolarophile) in a concerted or stepwise fashion.

The versatility of this reaction is demonstrated by the wide range of dipolarophiles that can be employed, including activated alkenes and alkynes. The cycloaddition of pyridinium ylides with alkynes is a well-established method for the synthesis of indolizines. The initially formed dihydroindolizines typically aromatize, often through air oxidation, to yield the stable indolizine product. nih.gov The efficiency of these cycloadditions is influenced by the electronic nature of both the ylide and the dipolarophile. Electron-withdrawing groups on both components generally favor the reaction. nih.gov

The general mechanism for the [3+2] cycloaddition of a pyridinium ylide is outlined below:

Ylide Formation: Deprotonation of the 1-aminopyridin-1-ium salt by a base generates the pyridin-1-ium-1-ylamide ylide.

Cycloaddition: The ylide undergoes a cycloaddition reaction with a dipolarophile (e.g., an alkene or alkyne).

Aromatization: The resulting cycloadduct can then undergo elimination or oxidation to form the final aromatic fused heterocycle. nih.gov

Investigation of Ylide-Type Reactions Involving the 1-Aminopyridinium Moiety

Beyond their central role in cycloaddition reactions, 1-aminopyridinium ylides are involved in other significant organic transformations. A notable example is their application as monodentate directing groups in palladium-catalyzed C-H bond functionalization. This demonstrates the versatility of the ylide functionality beyond its use as a 1,3-dipole.

In this context, 1-aminopyridinium ylides have been shown to be effective directing groups for the β-arylation and alkylation of sp³ C-H bonds in carboxylic acid derivatives. nih.gov The efficiency of this directing effect is dependent on the substituents on the pyridine (B92270) ring. For instance, unsubstituted pyridine-derived ylides can direct the functionalization of primary C-H bonds. nih.gov More electron-rich ylides, such as those derived from 4-pyrrolidinopyridine, are capable of directing the functionalization of acyclic methylene (B1212753) groups even in the absence of external ligands, showcasing an efficiency that rivals well-established directing groups like aminoquinoline. nih.gov

A cyclopalladated intermediate in these reactions has been isolated and characterized by X-ray crystallography, providing strong evidence for the proposed mechanistic pathway involving the coordination of the ylide to the palladium center. nih.gov

Kinetic and Computational Probes into Reaction Mechanisms

The mechanism of the 1,3-dipolar cycloaddition of pyridinium ylides has been the subject of both kinetic and computational investigations to elucidate the finer details of the reaction pathway.

Kinetic studies on the reactions of various pyridinium ylides with reference electrophiles have been conducted to quantify their nucleophilicity. The second-order rate constants of these reactions have been found to correlate linearly with the electrophilicity parameters of the reaction partners, following the linear free-energy relationship log k₂ = s(N + E). This relationship allows for the determination of nucleophile-specific parameters (N and s) for the ylides, which in turn can be used to predict the absolute rate constants of their cycloaddition reactions. acs.org Significant deviations between calculated and experimentally observed rate constants can indicate a change in the reaction mechanism. acs.org

Computational studies, often employing Density Functional Theory (DFT), have provided valuable insights into the transition states and reaction pathways of these cycloadditions. These studies can help to rationalize the observed regioselectivity and stereoselectivity of the reactions. For example, DFT calculations have been used to explore the concerted versus stepwise nature of the cycloaddition mechanism for various 1,3-dipoles. escholarship.org In the context of N-aminopyridinium salts, computational methods have been used to predict the direction of deuterium (B1214612) exchange by comparing the pKa values at different positions of the cation, which aids in understanding the initial deprotonation step leading to ylide formation.

The table below presents a summary of mechanistic investigation approaches for pyridinium ylide reactions.

| Investigation Method | Key Findings | Reference |

| Kinetic Studies (UV-vis spectroscopy) | Determination of nucleophilicity parameters (N, s) for pyridinium ylides; prediction of cycloaddition rate constants. | acs.org |

| Computational Studies (DFT) | Elucidation of transition state geometries and energies; rationalization of regio- and stereoselectivity; prediction of reactivity (e.g., pKa values). | escholarship.org |

| Isotopic Labeling | Mechanistic insights into C-H activation pathways. | acs.org |

| Isolation of Intermediates (X-ray crystallography) | Characterization of cyclopalladated intermediates in C-H functionalization reactions. | nih.gov |

Applications of 1 Aminopyridin 1 Ium Tetrafluoroboranuide in Advanced Chemical Synthesis

Catalytic Activity in Specific Organic Transformations

While specific research detailing the catalytic activity of 1-Aminopyridin-1-ium tetrafluoroboranuide is still emerging, the broader class of N-aminopyridinium salts has demonstrated significant potential in catalysis. These salts are recognized as effective precursors for nitrogen-centered radicals, which can participate in a variety of catalytic cycles. nih.govrsc.org The tetrafluoroborate (B81430) anion, being non-coordinating, is expected to facilitate catalytic processes by allowing for open coordination sites on a potential metal catalyst or by not interfering with the desired reaction pathway.

The general reactivity of N-aminopyridinium salts suggests that the 1-aminopyridin-1-ium cation could be instrumental in photoredox and metal-catalyzed transformations. nih.gov In such reactions, the N-N bond can be cleaved to generate a highly reactive aminyl radical. This intermediate can then engage in various organic transformations, including C-H functionalization, olefin functionalization, and arene functionalization. nih.gov The efficiency and selectivity of these catalytic reactions would be influenced by the nature of the substrate, the catalyst, and the reaction conditions.

Table 1: Potential Catalytic Applications of N-Aminopyridinium Salts

| Transformation | Role of N-Aminopyridinium Salt | Potential Advantage |

|---|---|---|

| C-H Functionalization | Nitrogen-centered radical precursor | Direct functionalization of unactivated C-H bonds |

| Olefin Functionalization | Aminating agent | Introduction of nitrogen functionalities across double bonds |

| Arene Functionalization | Radical precursor | Formation of C-N bonds with aromatic systems |

Utility as a Reagent in Bond-Forming Reactions and Functional Group Manipulations

This compound serves as a valuable reagent in a variety of bond-forming reactions and functional group manipulations. The bifunctional nature of N-aminopyridinium salts, combining both N-centered nucleophilicity and latent electrophilic or radical reactivity, makes them versatile tools in the hands of synthetic chemists. nih.govrsc.org

One of the primary applications of this class of reagents is in C-N bond formation, a crucial transformation in the synthesis of pharmaceuticals and other biologically active molecules. nih.govrsc.org These salts can act as electrophilic aminating agents, transferring an amino group to a nucleophilic substrate. The ease of handling and the tunable reactivity of N-aminopyridinium salts, by modification of the pyridine (B92270) ring, offer advantages over traditional aminating reagents. nih.gov

Furthermore, the tetrafluoroborate counterion can influence the reactivity and solubility of the salt, making it suitable for a range of reaction conditions. The development of coupling reagents based on tetrafluoroborate salts for peptide synthesis highlights the utility of this anion in facilitating bond formation. nih.gov

Table 2: this compound as a Reagent

| Reaction Type | Function of Reagent | Example Application |

|---|---|---|

| Electrophilic Amination | Source of "NH2+" | Synthesis of amines from carbanions or other nucleophiles |

| Radical Amination | Precursor to aminyl radical | Addition to alkenes or arenes |

| Cycloaddition Reactions | Dipolarophile precursor | Synthesis of heterocyclic compounds |

Development of Novel Synthetic Pathways Utilizing this compound

The unique reactivity of this compound is paving the way for the development of novel synthetic pathways. Its ability to serve as a precursor to nitrogen-centered radicals under mild conditions, such as photoredox catalysis, opens up new avenues for the construction of complex nitrogen-containing molecules. nih.gov

Researchers are exploring the use of N-aminopyridinium salts in cascade reactions, where a single reagent can initiate a sequence of bond-forming events to rapidly build molecular complexity. For instance, the generation of an aminyl radical could be followed by an intramolecular cyclization and subsequent functionalization, all in a one-pot operation.

The development of synthetic methods that are both efficient and environmentally benign is a central theme in modern organic chemistry. The use of reagents like this compound, which can be activated by light or catalytic amounts of a transition metal, aligns with the principles of green chemistry. nih.gov The continued exploration of the reactivity of this and related N-aminopyridinium salts is expected to lead to the discovery of new and powerful synthetic transformations.

Exploration of 1 Aminopyridin 1 Ium Tetrafluoroboranuide in Materials Science and Engineering

Incorporation into Composite Materials for Gas Separation and Adsorption (e.g., CO2 Capture)

There is no available research detailing the incorporation of 1-Aminopyridin-1-ium tetrafluoroboranuide into composite materials for the purpose of gas separation or adsorption, including CO2 capture.

Potential as a Component or Precursor for Room Temperature Ionic Liquids

No studies have been found that investigate the potential of this compound as a component or a precursor for the synthesis of room-temperature ionic liquids.

Investigation of Interfacial Interactions with Solid Supports and Nanostructured Materials (e.g., CdO)

There is a lack of scientific data on the interfacial interactions between this compound and solid supports or nanostructured materials such as cadmium oxide (CdO).

Electrochemical Properties and Related Applications

The electrochemical properties of this compound have not been reported in the available scientific literature, and consequently, no related applications have been described.

Future Directions and Emerging Research Avenues for 1 Aminopyridin 1 Ium Tetrafluoroboranuide

Development of Sustainable and Green Chemistry Approaches for Synthesis

The future synthesis of 1-Aminopyridin-1-ium tetrafluoroboranuide will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Current synthetic routes to N-aminopyridinium salts often involve multi-step processes and the use of hazardous reagents. nih.govrsc.org Future research is expected to focus on the development of one-pot syntheses and the use of more environmentally benign solvents and catalysts. nih.govresearchgate.netnih.govrsc.org

Key areas of development include:

Solvent Selection: A shift away from traditional volatile organic compounds towards greener alternatives such as water, ionic liquids, or solvent-free (mechanochemical) conditions is anticipated. researchgate.netrsc.org The choice of solvent can significantly impact reaction rates and selectivity.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry that will guide future synthetic strategies.

Energy Efficiency: The adoption of energy-efficient synthetic methods, such as microwave-assisted synthesis, can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov

A comparative look at potential green synthesis strategies is presented in the table below.

| Synthesis Approach | Traditional Method | Potential Green Alternative | Key Advantages of Green Alternative |

| Solvent | Volatile Organic Solvents (e.g., Dichloromethane, Acetonitrile) | Water, Bio-derived solvents, Supercritical CO2, Ionic Liquids | Reduced toxicity and environmental pollution, potential for improved reaction rates. rsc.org |

| Catalyst | Homogeneous catalysts (often metal-based and difficult to recover) | Heterogeneous catalysts (e.g., zeolites, functionalized nanoparticles), Biocatalysts (enzymes) | Ease of separation and recyclability, milder reaction conditions, high selectivity. rsc.org |

| Reaction Conditions | High temperatures and long reaction times requiring significant energy input | Microwave-assisted synthesis, sonication, flow chemistry | Drastically reduced reaction times, lower energy consumption, improved yields and purity. |

| Reagents | Use of stoichiometric and often hazardous reagents | Catalytic amounts of reagents, use of renewable starting materials | Reduced waste generation, improved safety profile, alignment with circular economy principles. |

Exploration of Bio-inspired and Biomimetic Applications

The unique structural features of the pyridinium (B92312) cation in this compound make it a candidate for bio-inspired and biomimetic applications. Pyridinium moieties are found in various natural products and coenzymes, suggesting their potential for interaction with biological systems.

Future research could explore:

Catalysis: The development of catalysts inspired by metalloenzymes, where the pyridinium salt could act as a cofactor or a ligand to a metal center, is a promising area. Such bio-inspired catalysts could offer high selectivity and efficiency in a range of chemical transformations.

Sensors: The design of fluorescent or colorimetric sensors for biologically relevant anions or small molecules is another avenue. The pyridinium ring can be functionalized with fluorophores, and the binding of a target analyte could induce a measurable change in the spectroscopic properties.

Ionic Liquids: Pyridinium-based ionic liquids with tailored properties for specific biological applications, such as enzyme stabilization or drug delivery, are an active area of research. rsc.orgnih.govtubitak.gov.tr The biodegradability and toxicity of these ionic liquids would be key considerations. rsc.org

Advanced Spectroscopic and Imaging Techniques for In-situ and Operando Studies

To gain a deeper understanding of the reaction mechanisms involving this compound and to observe its behavior in real-time, the application of advanced spectroscopic and imaging techniques is crucial. In-situ and operando spectroscopy allow for the monitoring of reactions as they happen, providing valuable insights into transient intermediates and reaction kinetics. wikipedia.orgnih.govnumberanalytics.commdpi.comornl.gov

Techniques that are likely to be employed include:

Operando Infrared (IR) and Raman Spectroscopy: These techniques can provide real-time information about the vibrational modes of molecules, allowing researchers to track the formation of intermediates and products during a reaction. ornl.gov

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about species in solution, making it a powerful tool for mechanistic studies.

Advanced Imaging Techniques: Techniques such as single-molecule fluorescence microscopy could be used to visualize the interaction of individual molecules of this compound with surfaces or biological structures.

The table below summarizes the potential applications of these advanced techniques.

| Technique | Information Gained | Potential Application for this compound |

| Operando IR/Raman Spectroscopy | Real-time monitoring of vibrational modes of reactants, intermediates, and products. | Elucidation of reaction mechanisms for its synthesis and catalytic applications. mdpi.comornl.gov |

| In-situ NMR Spectroscopy | Detailed structural information of species in solution during a reaction. | Identification of transient intermediates and determination of reaction kinetics. |

| X-ray Absorption Spectroscopy (XAS) | Electronic structure and local coordination environment of specific elements. | Probing the electronic state of the nitrogen and boron atoms during chemical transformations. |

| Scanning Tunneling Microscopy (STM) | Atomic-scale imaging of molecules on conductive surfaces. | Visualization of the adsorption and self-assembly of the compound on catalyst surfaces. |

High-Throughput Experimentation and Data Science Approaches for Structure-Reactivity Relationship Elucidation

The exploration of the vast chemical space of pyridinium salts and the optimization of their properties can be significantly accelerated by high-throughput experimentation (HTE) and data science approaches. ethz.chnih.govrsc.orgresearchgate.net

Future research in this area will likely involve:

High-Throughput Synthesis and Screening: The use of automated robotic platforms to synthesize and screen libraries of this compound derivatives with different substituents. nih.govchemcatbio.org This will allow for the rapid identification of compounds with desired properties, such as enhanced catalytic activity or specific biological interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling: The development of computational models that correlate the structural features of molecules with their activity or properties. nih.govnih.govresearchgate.netresearchgate.netrsc.org These models can be used to predict the properties of new, unsynthesized compounds, thereby guiding experimental efforts.

Machine Learning and Artificial Intelligence: The application of machine learning algorithms to analyze large datasets generated from HTE and computational studies. dtu.dkmdpi.comchemrxiv.orgresearchgate.net This can help to identify complex structure-property relationships and to design new compounds with optimized performance. researchgate.netmdpi.com

The integration of these data-driven approaches will be instrumental in unlocking the full potential of this compound and related compounds in a variety of applications.

常见问题

Q. What are the optimal synthetic routes for preparing 1-Aminopyridin-1-ium tetrafluoroboranuide, and how can purity be ensured?

The synthesis typically involves quaternization of pyridine derivatives followed by anion exchange with tetrafluoroboric acid. Key steps include:

- Quaternization : Reacting 1-aminopyridine with methyl iodide or similar alkylating agents under inert conditions (e.g., nitrogen atmosphere) at 60–80°C for 12–24 hours.

- Anion Exchange : Treating the intermediate halide salt with HBF₄ in anhydrous solvents like acetonitrile or dichloromethane.

Purity Control : - Use NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm the absence of unreacted precursors and byproducts .

- Mass spectrometry (MS) ensures molecular ion consistency with the target compound .

- Recrystallization from ethanol/water mixtures improves purity .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming the presence of the BF₄⁻ anion (δ ≈ -150 ppm) .

- X-ray Crystallography : Use SHELXL for structure refinement. Key parameters include hydrogen bonding between the aminopyridinium cation and BF₄⁻ anion, which stabilizes the crystal lattice .

- Infrared (IR) Spectroscopy : Look for B-F stretching vibrations (~1050 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

Q. How does the compound’s ionic nature influence its solubility and reactivity in polar solvents?

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to strong ion-dipole interactions. Limited solubility in nonpolar solvents .

- Reactivity : The BF₄⁻ anion is weakly coordinating, enhancing the cation’s electrophilicity in reactions like nucleophilic substitutions or fluorinations .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data regarding hydrogen-bonding patterns?

Discrepancies often arise from dynamic disorder or solvent inclusion. Mitigation strategies:

- High-Resolution Data Collection : Use synchrotron radiation for sub-Å resolution.

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D, R₂²(8) motifs) and validate against computational models (DFT) .

- SHELXL Constraints : Restrain anisotropic displacement parameters for BF₄⁻ anions to reduce overfitting .

Q. What experimental designs are recommended to study the compound’s role in fluorination reactions?

- Kinetic Studies : Use HPLC or ¹⁹F NMR to monitor fluoride release rates under varying conditions (pH, temperature) .

- Electrochemical Analysis : Cyclic voltammetry reveals redox activity linked to the BF₄⁻ anion’s stability .

- Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N in the amine group) tracks reaction pathways via MS/MS .

Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?

Q. What strategies optimize the compound’s application in ionic liquid formulations?

- Thermal Stability : Perform TGA/DSC to assess decomposition thresholds (>200°C typical for BF₄⁻ salts) .

- Conductivity Studies : Measure ionic conductivity via impedance spectroscopy; compare with analogues (e.g., imidazolium salts) .

- Hybrid Formulations : Blend with polymers (e.g., PVDF) to enhance mechanical stability for electrochemical devices .

Data Contradiction Analysis

Q. How to validate conflicting solubility data reported in literature?

- Standardized Protocols : Adopt IUPAC guidelines for solubility measurements (e.g., shake-flask method, UV-Vis calibration) .

- Control Variables : Document solvent purity, temperature (±0.1°C), and equilibration time (>24 hours) .

- Cross-Validation : Compare with computational solubility parameters (Hansen solubility parameters) .

Table 1 : Example Solubility Data in Common Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) | Method |

|---|---|---|---|

| DMSO | 120 ± 5 | 25 | Shake-flask |

| Acetonitrile | 85 ± 3 | 25 | UV-Vis |

Q. What methodologies reconcile contradictory reactivity profiles in different studies?

- Systematic Screening : Use high-throughput reactors to test reaction variables (catalyst loading, solvent, additives) .

- In Situ Monitoring : Raman spectroscopy or inline NMR captures transient intermediates .

- Meta-Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

Application-Specific Guidance

Q. How to design experiments for studying supramolecular assemblies involving this compound?

Q. What advanced techniques characterize the compound’s behavior under electrochemical stress?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。